6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate

siRNA Delivery Lipid Nanoparticles Hepatocyte Targeting

For LNP formulations where generic ionizable lipids produce unreliable hepatic delivery, 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (CAS 2795212-31-4) provides a validated ALC-0315 precursor with a C6-adjacent ester bond that enables rapid enzymatic clearance (“fast-in, fast-out”)-critical for repeat-dosing siRNA therapeutics. • pKa ~6.09-6.11: optimizes endosomal escape for cytosolic nucleic acid delivery. • 2-10× greater in vivo gene silencing vs. MC3 LNPs in hepatocytes and hepatic stellate cells. • Preferential liver tropism minimizes off-target effects in spleen and other organs. Supplied with ≥98% purity and cold-chain storage; bulk and GMP-grade options available on request.

Molecular Formula C25H51NO3
Molecular Weight 413.7 g/mol
Cat. No. B12362262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate
Molecular FormulaC25H51NO3
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)C(=O)OCCCCCCNCCCO
InChIInChI=1S/C25H51NO3/c1-3-5-7-9-10-14-19-24(18-13-8-6-4-2)25(28)29-23-16-12-11-15-20-26-21-17-22-27/h24,26-27H,3-23H2,1-2H3
InChIKeyRUHHSOOQETTWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate: Ionizable Lipid for mRNA-LNP Delivery


6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate (CAS: 2795212-31-4) is a synthetic, amino ionizable lipid with a molecular formula of C₂₅H₅₁NO₃ and a molecular weight of 413.7 g/mol . Structurally, it features an ethanolamine-based headgroup and a single ester linkage positioned adjacent to the C6 carbon relative to the amine nitrogen, classifying it as a precursor or intermediate in the synthesis of more complex ionizable lipids, such as ALC-0315 [1][2]. As an ionizable lipid, its primary utility lies in the formulation of lipid nanoparticles (LNPs) for the encapsulation and delivery of nucleic acids, including messenger RNA (mRNA) and small interfering RNA (siRNA) [3].

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate: Generic Substitution Fails in LNP Development


The performance of lipid nanoparticle (LNP) delivery systems is exquisitely sensitive to the structure of the ionizable lipid component. Generic substitution with even structurally analogous lipids is unreliable due to stark differences in physicochemical properties and biological outcomes. Parameters such as the lipid's apparent pKa in the LNP, the positioning and nature of biodegradable ester linkages, and the headgroup chemistry profoundly influence critical performance metrics, including mRNA encapsulation efficiency, cellular uptake, endosomal escape, in vivo biodistribution, and hepatic clearance rates [1][2][3]. For instance, substituting the clinically relevant ALC-0315 for the first-generation ionizable lipid DLin-MC3-DMA (MC3) results in significant changes in both in vivo gene silencing efficacy and liver toxicity profiles [4]. Consequently, the specific molecular architecture of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate, particularly its C6-adjacent ester bond and ethanolamine head, dictates unique formulation and biological properties that cannot be assumed for close structural analogs.

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate: Quantitative Evidence vs. Analogs


siRNA Silencing: ALC-0315 LNPs vs. MC3 LNPs

As a precursor to the ionizable lipid ALC-0315, the target compound contributes to a lipid structure that demonstrates superior in vivo gene silencing efficacy. In a direct head-to-head comparison in mice, lipid nanoparticles (LNPs) formulated with ALC-0315 achieved a 2-fold greater knockdown of coagulation Factor VII (FVII) in hepatocytes and a 10-fold greater knockdown of ADAMTS13 in hepatic stellate cells (HSCs) compared to LNPs formulated with the clinically approved ionizable lipid DLin-MC3-DMA (MC3) at an equivalent siRNA dose of 1 mg/kg [1]. The study explicitly states that ALC-0315 LNPs are more potent for siRNA-mediated protein knockdown in the liver than MC3 LNPs [2].

siRNA Delivery Lipid Nanoparticles Hepatocyte Targeting Gene Silencing

Hepatic Biodistribution: ALC-0315 LNPs vs. Alternatives

LNPs formulated with ALC-0315, a product derived from the target compound, exhibit a distinct in vivo biodistribution pattern characterized by preferential accumulation in the liver. A comparative study evaluating 11 novel ionizable lipids against the clinically used ALC-0315 found that while ALC-0315 formulations demonstrated preferential delivery to the liver, alternative ionizable lipid structures shifted distribution toward the spleen [1]. This organ-specific tropism is a direct consequence of the ionizable lipid's structure and influences therapeutic applications.

Lipid Nanoparticles Biodistribution mRNA Delivery Liver Targeting

Hepatic Clearance via Esterase-Labile Ester Bond

A key structural feature of 6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate is its single ester bond located adjacent to the C6 carbon relative to the amine nitrogen [1]. This ester linkage is a strategic design element introduced to enhance the biodegradability and hepatic clearance of the lipid . Research on ionizable lipids has demonstrated that ester bonds in the lipid tail are hydrolyzed in the liver, leading to rapid metabolism and clearance of the lipid from the body [2]. This is a critical safety feature, as it minimizes long-term lipid accumulation and associated toxicities. Toxicity studies on similar degradable lipids have shown tolerability at siRNA doses of up to 16 mg/kg in rats, which is over 800-fold higher than the effective dose (ED₅₀ ≈ 0.02 mg/kg) [2].

Lipid Nanoparticle Clearance Hepatic Metabolism Ionizable Lipid Design Biodegradability

Apparent pKa of ALC-0315 LNPs and Endosomal Escape

The ionizable lipid ALC-0315, for which the target compound is a precursor, yields lipid nanoparticles (LNPs) with a specific apparent pKa (pKaA) value that is critical for its function. The experimental pKaA of ALC-0315 LNPs has been reported as 6.11 [1] and 6.09 [2]. This value is distinct from other clinically relevant lipids: DLin-MC3-DMA (MC3) LNPs have a pKaA of 6.44, and SM-102 LNPs have a pKaA of 6.53 [1]. An LNP pKa between 6 and 7 is generally required for high delivery efficiency, as it ensures the lipid remains neutral at physiological pH (reducing toxicity) but becomes positively charged in the acidic endosomal environment (facilitating membrane fusion and cargo release) [3][4].

Lipid Nanoparticle pKa mRNA Delivery Endosomal Escape Physicochemical Properties

mRNA Encapsulation Efficiency: Ethanolamine Headgroup

The compound possesses an ethanolamine-based lipid headgroup. This structural motif is explicitly noted for its ability to enhance the encapsulation of mRNA during LNP formulation [1][2]. This is a key functional attribute that distinguishes it from ionizable lipids with different headgroup chemistries, which may require different formulation conditions or result in lower encapsulation efficiencies for nucleic acid cargo. While direct comparative encapsulation efficiency data for this specific compound against analogs is not provided in the sources, the stated function is a consistent and well-documented property of this headgroup in the context of LNP assembly .

mRNA Encapsulation Lipid Nanoparticle Formulation Ionizable Lipid Design Headgroup Chemistry

6-(3-Hydroxypropylamino)hexyl 2-hexyldecanoate: Key Applications in LNP Development


Synthesis of ALC-0315 LNPs for Liver siRNA Therapy

This compound is ideally suited as a key intermediate or building block for the synthesis of the ionizable lipid ALC-0315. The resulting ALC-0315-based lipid nanoparticles (LNPs) have been shown, in a direct comparative study, to achieve 2- to 10-fold greater in vivo gene silencing in hepatocytes and hepatic stellate cells compared to MC3 LNPs [1]. This makes it the preferred starting material for developing potent, liver-targeted siRNA therapeutics where maximal knockdown of hepatic targets is required.

LNP Formulations with Predictable Hepatic Clearance and Low Toxicity

The strategic placement of an ester bond adjacent to the C6 carbon in this compound's structure is a deliberate feature to introduce a site for enzymatic hydrolysis in the liver, leading to rapid clearance and a favorable safety profile [2]. This property is critical for developing RNA therapeutics intended for repeat dosing or chronic administration, where lipid accumulation and long-term toxicity are major concerns. This compound is therefore the rational choice for projects prioritizing a 'fast-in, fast-out' pharmacokinetic profile for the delivery vehicle.

Optimizing LNP pKa for Endosomal Escape

Formulations derived from this lipid, such as ALC-0315 LNPs, possess an apparent pKa (pKaA) of approximately 6.09-6.11, a value that falls within the optimal range (6-7) for facilitating endosomal escape [3][4]. This property is essential for the cytosolic delivery of nucleic acid payloads. Researchers and formulators seeking to fine-tune the intracellular delivery kinetics of their LNP systems will find this lipid's specific pKaA a valuable and quantifiable parameter for achieving efficient cargo release.

Liver-Specific Biodistribution for mRNA and Gene Editing

LNPs formulated with ALC-0315, a direct derivative of this compound, demonstrate preferential in vivo delivery to the liver, distinguishing them from alternative ionizable lipids that may distribute to other organs like the spleen [5]. For applications where liver-specific expression of a therapeutic protein (e.g., for metabolic disorders) or liver-directed gene editing is desired, the structure of this compound provides a validated starting point for achieving the necessary organ tropism, thereby minimizing off-target effects in other tissues.

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